5-(Trifluoromethyl)isoindoline-1,3-dione

Lipophilicity Drug Design Membrane Permeability

In lead optimization, unsubstituted phthalimide intermediates often fail to deliver sufficient membrane permeability for intracellular and CNS targets. 5-(Trifluoromethyl)isoindoline-1,3-dione solves this with a CF3 substituent that elevates lipophilicity (XLogP3=2.0 vs. 1.1) and enhances electrophilic reactivity (Hammett σp=0.54) without the toxicity risks of nitro analogs. • +0.9 logP advantage for CNS & intracellular target engagement • 26% higher solid-state density (1.525 g/cm³) for reproducible formulation • ≥95% purity with batch-specific NMR, HPLC, GC characterization for reliable scale-up

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
CAS No. 1997-41-7
Cat. No. B154270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)isoindoline-1,3-dione
CAS1997-41-7
Synonyms5-(TRIFLUOROMETHYL)ISOINDOLINE-1,3-DIONE
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15)
InChIKeyHOZNTWKAAKPCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)isoindoline-1,3-dione – Fluorinated Phthalimide Building Block


5-(Trifluoromethyl)isoindoline-1,3-dione (CAS 1997-41-7), also referred to as 5-(trifluoromethyl)phthalimide, is a heterocyclic building block that integrates a strongly electron-withdrawing trifluoromethyl substituent at the 5-position of the isoindoline-1,3-dione scaffold [1]. This substitution markedly alters the physicochemical profile of the phthalimide core, endowing the compound with elevated lipophilicity (computed XLogP3 = 2.0 vs. 1.1 for unsubstituted phthalimide) and increased solid-state density . These properties render the compound distinctly suited for applications requiring enhanced membrane partitioning, electrophilic reactivity, or reproducible solid-state handling in pharmaceutical and agrochemical intermediate synthesis.

5-(Trifluoromethyl)isoindoline-1,3-dione vs. Other Phthalimides


Phthalimides bearing different 5-position substituents exhibit divergent lipophilicity, electronic demand, and solid-state properties that directly impact their performance as synthetic intermediates and their behavior in biological systems [1]. Unsubstituted phthalimide (XLogP3 = 1.1, Hammett σp = 0.00) lacks the strong electron-withdrawing effect and enhanced lipophilicity conferred by the trifluoromethyl group (XLogP3 = 2.0, Hammett σp = 0.54), while other common 5-substituents such as chloro (σp = 0.23) or nitro (σp = 0.78) produce different partitioning and electronic profiles that may compromise metabolic stability, reactivity, or formulation characteristics [2]. The quantitative evidence below demonstrates that substituting 5-(trifluoromethyl)isoindoline-1,3-dione with an analog would alter critical physicochemical parameters, potentially undermining experimental reproducibility and synthetic efficiency.

5-(Trifluoromethyl)isoindoline-1,3-dione: Quantitative Comparison


Higher Lipophilicity (XLogP3) vs. Unsubstituted Phthalimide

The computed octanol-water partition coefficient (XLogP3) for 5-(trifluoromethyl)isoindoline-1,3-dione is 2.0, compared to 1.1 for unsubstituted phthalimide, representing a +0.9 logP increase [1]. This difference reflects the high hydrophobicity of the CF3 group and predicts superior passive membrane permeability and enhanced binding to hydrophobic protein pockets for drug-like candidates incorporating this scaffold.

Lipophilicity Drug Design Membrane Permeability

Stronger Electron Withdrawal (σp) vs. Other 5-Substituents

The Hammett σp constant for the trifluoromethyl group is 0.54, compared to 0.00 for hydrogen, 0.23 for chlorine, and 0.78 for nitro groups [1]. This high σp value indicates that 5-(trifluoromethyl)isoindoline-1,3-dione is significantly more electrophilic at the imide carbonyls than unsubstituted or chloro-substituted analogs, enhancing its reactivity toward nucleophilic attack while avoiding the extreme electron deficiency and metabolic instability often associated with the nitro analog.

Electronic Effects Reactivity Substituent Constants

Higher Solid-State Density vs. Unsubstituted Phthalimide

The reported density of 5-(trifluoromethyl)isoindoline-1,3-dione is 1.525 g/cm³, whereas unsubstituted phthalimide exhibits a density of 1.21 g/cm³ at 20 °C . The +0.315 g/cm³ increase reflects the additional mass and compact packing induced by the trifluoromethyl substituent, which can influence milling behavior, powder flow, and dissolution rate in solid-dosage formulations.

Solid-State Properties Formulation Crystallinity

Comprehensive Analytical QC Traceability

Reputable suppliers such as Bidepharm provide 5-(trifluoromethyl)isoindoline-1,3-dione at a standard purity of ≥95% with accompanying batch-specific quality documentation including NMR, HPLC, and GC analyses . While phthalimide is also available at high purity, the integrated analytical package for the CF3 derivative reduces the risk of unidentified impurities, positional isomers, or residual solvents that can plague custom-synthesized or generic phthalimide lots and is especially valuable when the compound serves as a critical intermediate in multi-step API synthesis.

Quality Control Procurement Reproducibility

5-(Trifluoromethyl)isoindoline-1,3-dione – Key Applications


Lipophilic Drug Candidate Discovery

The +0.9 logP advantage over unsubstituted phthalimide (XLogP3 = 2.0 vs. 1.1) makes 5-(trifluoromethyl)isoindoline-1,3-dione a preferred core scaffold for lead optimization programs targeting intracellular or CNS-accessible targets [1]. Its use may be prioritized over chloro- or nitro-substituted analogs when a balance between lipophilicity and metabolic stability is critical.

Electrophilic Intermediate Synthesis

With a Hammett σp of 0.54, the CF3-substituted compound activates the imide carbonyls toward nucleophilic addition or substitution to a greater extent than chloro (σp = 0.23) or unsubstituted analogs, while avoiding the excessive reactivity and potential toxicity of the nitro congener (σp = 0.78) [2]. This profile is valuable in designing reactive intermediates for covalent inhibitor discovery or heterocyclic synthesis.

Solid-Form Screening and Formulation Studies

The 26% higher solid-state density of 5-(trifluoromethyl)isoindoline-1,3-dione (1.525 g/cm³) compared to phthalimide (1.21 g/cm³) provides a distinct advantage in formulation development where mass-per-dosage-unit constraints or powder flow properties are critical . Early adoption of this building block can streamline solid-form optimization.

QC-Verified Fluorinated Building Block Procurement

For multi-step synthesis of fluorinated APIs or agrochemical intermediates, the availability of ≥95% purity with batch-specific NMR, HPLC, and GC characterization (as offered by suppliers like Bidepharm) reduces the risk of introducing impurities that could propagate through the synthetic sequence . This documented quality assurance supports reproducible scale-up and regulatory compliance.

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